molecular formula C13H17NO B1250686 (1S,9S)-1,10-dimethyl-10-azatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-ol

(1S,9S)-1,10-dimethyl-10-azatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-ol

Cat. No. B1250686
M. Wt: 203.28 g/mol
InChI Key: FVVVZSVINPVAIU-GXFFZTMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,9S)-1,10-dimethyl-10-azatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-ol is a natural product found in Aphanizomenon flos-aquae with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • (1S,9S)-1,10-dimethyl-10-azatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-ol and similar compounds have been studied for their unique synthesis processes and structural features. For instance, a related compound, 9-Methyl-8,11,12-trioxatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-10-one, was unexpectedly formed in a reaction between salicylaldehyde and pyruvic acid, showcasing the tricyclic system with oxygen atoms in each of the bridges (Eilers, Bach, & Fröhlich, 1998).

Photochemical and Thermal Reactions

  • The compound has been the focus of studies involving thermal and photochemical rearrangements. For example, Dimethyl 8-oxo-1-phenyl-12-azatricyclo[7,2,1,02,7]dodeca-2(9),3,5,11-tetraene-10,11-dicarboxylate, a related compound, underwent novel rearrangements upon heating and photolysis, with its structure determined by X-ray crystallography (Padwa, Sackman, Shefter, & Vega, 1972).

Synthesis of Derivatives for Medical Research

  • Aminoalkyl derivatives of similar azatricyclo compounds have been synthesized for in vitro evaluation against human cancer cell lines, indicating potential applications in medical research. This includes the synthesis of various compounds like 8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate (Kossakowski & Kuran, 2008).

Pharmaceutical Applications

  • Derivatives of azatricyclo compounds have been prepared and studied for their pharmacological activities. This includes research on thiourea and urea derivatives, with evaluations of their cytotoxicity, anti-HIV-1 activity, and antimicrobial activities (Struga et al., 2007).

Chemical Transformation Studies

  • The chemical transformations of similar compounds have been studied extensively. For instance, 9,10-dioxatricyclo[6.2.2.0 1,6]dodeca-3,11-dien-6-yl hydroperoxide was synthesized and its transformation explored, resulting in a variety of oxygenated compounds with different functional groups (Kishali & Kara, 2008).

properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(1S,9S)-1,10-dimethyl-10-azatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C13H17NO/c1-13-7-10(14(2)8-13)5-9-3-4-11(15)6-12(9)13/h3-4,6,10,15H,5,7-8H2,1-2H3/t10-,13+/m0/s1

InChI Key

FVVVZSVINPVAIU-GXFFZTMASA-N

Isomeric SMILES

C[C@]12C[C@H](CC3=C1C=C(C=C3)O)N(C2)C

Canonical SMILES

CC12CC(CC3=C1C=C(C=C3)O)N(C2)C

synonyms

aphanorphine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,9S)-1,10-dimethyl-10-azatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-ol
Reactant of Route 2
(1S,9S)-1,10-dimethyl-10-azatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-ol
Reactant of Route 3
(1S,9S)-1,10-dimethyl-10-azatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-ol
Reactant of Route 4
(1S,9S)-1,10-dimethyl-10-azatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-ol
Reactant of Route 5
(1S,9S)-1,10-dimethyl-10-azatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-ol
Reactant of Route 6
(1S,9S)-1,10-dimethyl-10-azatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-ol

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